molecular formula C15H19N3O B5764981 2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE

2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE

Cat. No.: B5764981
M. Wt: 257.33 g/mol
InChI Key: RDKJHHDFDWYBFP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)acrylic acid. This intermediate is then reacted with N-methylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-CYANO-3-(4-(DIETHYLAMINO)PHENYL)-N-METHYLACRYLAMIDE involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-4-18(5-2)14-8-6-12(7-9-14)10-13(11-16)15(19)17-3/h6-10H,4-5H2,1-3H3,(H,17,19)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKJHHDFDWYBFP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.